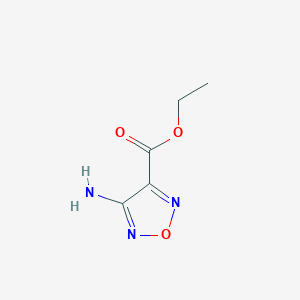

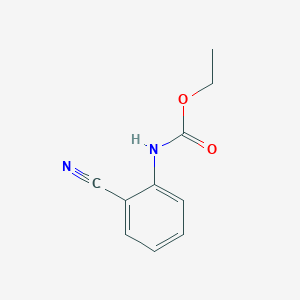

乙基N-(2-氰基苯基)氨基甲酸酯

描述

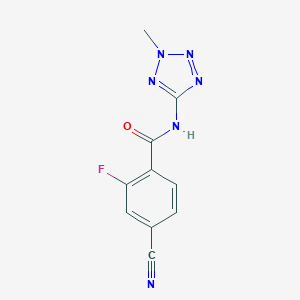

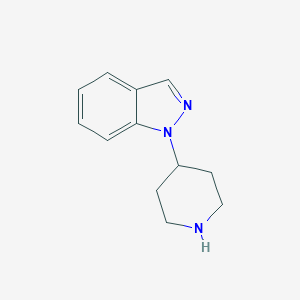

Ethyl N-(2-cyanophenyl)carbamate is a type of carbamate. Carbamates are a class of compounds that are widely used in medicinal chemistry and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . They are structural elements of many approved therapeutic agents .

Synthesis Analysis

Carbamates are synthesized through several chemical mechanisms. They can be produced from urea and various proteins like citrulline produced during the fermentation step and from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .Chemical Reactions Analysis

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with the target enzymes or receptors .科学研究应用

蛋白质组学研究

乙基N-(2-氰基苯基)氨基甲酸酯: 用于蛋白质组学研究,即对蛋白质的大规模研究,包括其结构和功能。 该化合物可用于蛋白质修饰,有助于识别和定量复杂生物样品中的蛋白质 .

有机合成

该化学品在有机合成中用作中间体。 它可以用来将氨基甲酸酯基团引入其他分子中,这是合成多种有机化合物(包括药物和农用化学品)的重要步骤 .

药物化学

在药物化学中,乙基N-(2-氰基苯基)氨基甲酸酯 是开发新药的潜在前体。 它的结构可以被修饰以创造具有所需生物活性的化合物,例如酶抑制或受体结合 .

材料科学

该化合物的独特性能使其适合材料科学研究,特别是在新型聚合物开发方面。 它与其他化学物质相互作用的能力可以导致具有特定机械和化学性能的材料的创造 .

分析化学

乙基N-(2-氰基苯基)氨基甲酸酯: 可用作分析化学中的标准品或试剂,用于校准仪器或作为质谱中的参考化合物,有助于识别和定量样品中的未知物质 .

农业化学

在农业化学领域,可以探索该化合物用于开发新的杀虫剂或除草剂。 它的结构允许潜在地破坏害虫中的生物途径,为创建更有效的作物保护剂奠定了基础 .

环境科学

环境科学研究可能利用乙基N-(2-氰基苯基)氨基甲酸酯 研究其降解产物及其对生态系统的影响。 了解其分解可以为相关化学品的環境风险评估提供信息 .

化学教育

最后,乙基N-(2-氰基苯基)氨基甲酸酯 可用作化学教育中的模型化合物,用于教授有机化学中的各种概念,例如官能团转化和分子相互作用 .

作用机制

Target of Action

Ethyl N-(2-cyanophenyl)carbamate, like other carbamate pesticides, primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it catalyzes the hydrolysis of acetylcholine, a neuromediator agent .

Mode of Action

The compound inhibits the acetylcholinesterase enzyme, which results in an increase of acetylcholine at a nerve synapse or neuromuscular junction . This leads to increased stimulation of those nerve endings .

Biochemical Pathways

The inhibition of acetylcholinesterase disrupts the normal biochemical pathways in the nervous system. The accumulation of acetylcholine due to the inhibition of its hydrolysis can lead to continuous stimulation of the nerves, muscles, and glands .

Result of Action

The primary result of the action of Ethyl N-(2-cyanophenyl)carbamate is the disruption of normal nerve function due to the inhibition of acetylcholinesterase . This can lead to a range of symptoms, depending on the extent of exposure and the specific nerves affected.

安全和危害

未来方向

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents . Furthermore, organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery .

属性

IUPAC Name |

ethyl N-(2-cyanophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)12-9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPYCQIROWUTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458688 | |

| Record name | Ethyl N-(2-cyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41534-70-7 | |

| Record name | Ethyl N-(2-cyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Ethyl N-(2-cyanophenyl)carbamate in the synthesis of heterocyclic compounds?

A1: Ethyl N-(2-cyanophenyl)carbamate serves as a crucial building block in the synthesis of 3-amino-2-(1H-benzo(d)(1,2,3)triazol-1-yl)-1H-indole-1-carboxylate (2c). [] Researchers reacted it with 1-chloromethylbenzotriazole to form an intermediate, which then underwent cyclization in the presence of LDA (lithium diisopropylamide). This reaction highlights the compound's utility in constructing complex heterocyclic systems, particularly indoles, which are prevalent in various bioactive molecules.

Q2: Are there any limitations in using Ethyl N-(2-cyanophenyl)carbamate for synthesizing these compounds?

A2: The research paper mentions that attempts to remove the benzotriazole nitrogen from the synthesized indole derivative (2c) were unsuccessful under both thermal and photolytic conditions. [] This limitation suggests that further modifications or alternative synthetic routes might be necessary if the target structure requires the absence of the benzotriazole moiety.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)